molecular formula C7H9Cl3Si B7984438 5-(Bicycloheptenyl)trichlorosilane

5-(Bicycloheptenyl)trichlorosilane

Cat. No.: B7984438
M. Wt: 227.6 g/mol
InChI Key: RDAOXVBXDCANBV-JEAXJGTLSA-N
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Description

5-(Bicycloheptenyl)trichlorosilane is a useful research compound. Its molecular formula is C7H9Cl3Si and its molecular weight is 227.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Trichlorosilane can react with conjugated dienes or acetylene solutions at high temperatures in the presence of a catalyst, resulting in the formation of silacyclopentenes or disilacyclohexadienes. This process is an example of dichlorosilylene transfer to unsaturated substrates (Kang et al., 2003).

  • Asymmetric reduction of ketimines with trichlorosilane can be catalyzed by amino acid-derived Lewis-basic formamides, demonstrating high enantioselectivity and low catalyst loading. This is particularly relevant in the field of asymmetric synthesis (Malkov et al., 2007).

  • Trichlorosilane and methyldichlorosilane can add to the double bond of alkenes in the presence of gamma rays, leading to the formation of various silyl-substituted derivatives and, potentially, polysiloxanes (El-Abbady & Anderson, 1958).

  • Trichlorosilane is crucial in the production of polycrystalline silicon, and its efficient conversion from SiCl4 using organohydridosilanes and onium chlorides as catalysts is an environmentally friendly and energetically benign process (Sturm et al., 2022).

  • The addition of trimethylsilane to certain cycloalkadienes in the presence of a platinum catalyst or benzoyl peroxide results in specific silyl-substituted products. This process is significant in the field of hydrosilation (Yamamoto & Kumada, 1968).

  • Oxidation conditions for octadecyl trichlorosilane monolayers on silicon have been studied in detail, which is important for understanding the applications in nanolithography and surface patterning (Wouters et al., 2005).

  • Chiral Lewis bases derived from L-Pipecolinic acid have shown significant stereocontrol in the hydrosilylation of N-Phenyl Ketimines with trichlorosilane, highlighting their potential in asymmetric catalysis (Collados et al., 2009).

Properties

IUPAC Name

[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-trichlorosilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOXVBXDCANBV-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC([C@H]1C=C2)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14319-64-3
Record name 5-(Bicycloheptenyl)trichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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